molecular formula C5H10O5 B083056 alpha-d-Xylofuranose CAS No. 14795-83-6

alpha-d-Xylofuranose

Cat. No.: B083056
CAS No.: 14795-83-6
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-LECHCGJUSA-N
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Description

Alpha-d-Xylofuranose: is a monosaccharide with the molecular formula C5H10O5. It is a furanose form of xylose, which means it has a five-membered ring structure. This compound is a type of pentose sugar, which is a crucial component in various biological processes. This compound is known for its role in the structure of plant cell walls and its involvement in the metabolism of certain microorganisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-d-Xylofuranose can be synthesized through the acid-catalyzed hydrolysis of xylan, a polysaccharide found in plant cell walls. The hydrolysis process involves breaking down the xylan into its constituent sugars, including this compound. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the breakdown of the polysaccharide.

Industrial Production Methods: In industrial settings, this compound is often produced through the enzymatic hydrolysis of xylan. Enzymes such as xylanases are used to selectively cleave the xylan into its monosaccharide components. This method is preferred due to its specificity and efficiency, as well as its lower environmental impact compared to acid hydrolysis.

Chemical Reactions Analysis

Types of Reactions: Alpha-d-Xylofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate. These reactions typically occur under acidic conditions and result in the formation of xylaric acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This process converts the sugar into its corresponding alditol, xylitol.

    Substitution: Substitution reactions involving this compound often occur at the hydroxyl groups. For example, acetylation can be performed using acetic anhydride in the presence of a base like pyridine to form acetylated derivatives.

Major Products Formed:

    Oxidation: Xylaric acid

    Reduction: Xylitol

    Substitution: Acetylated derivatives of this compound

Scientific Research Applications

Alpha-d-Xylofuranose has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the production of various derivatives that are utilized in organic synthesis and material science.

Biology: In biological research, this compound is studied for its role in the metabolism of certain microorganisms. It is also used in the study of plant cell wall structure and function, as it is a key component of hemicellulose.

Medicine: In medicine, this compound and its derivatives are explored for their potential therapeutic applications. For instance, xylitol, a reduction product of this compound, is widely used as a sugar substitute in diabetic-friendly products and has been studied for its dental health benefits.

Industry: Industrially, this compound is used in the production of biofuels and biodegradable materials. Its role in the enzymatic breakdown of plant biomass makes it a valuable compound in the development of sustainable energy sources.

Mechanism of Action

The mechanism of action of alpha-d-Xylofuranose involves its interaction with various enzymes and molecular targets. In biological systems, it is primarily involved in the metabolism of pentose sugars. Enzymes such as xylanases and xylose isomerases catalyze the conversion of this compound into other metabolites, which are then utilized in various metabolic pathways.

Molecular Targets and Pathways:

    Xylanases: These enzymes hydrolyze xylan into this compound and other monosaccharides.

    Xylose Isomerases: These enzymes convert this compound into xylulose, which can then enter the pentose phosphate pathway or be further metabolized.

Comparison with Similar Compounds

Alpha-d-Xylofuranose can be compared with other similar compounds such as alpha-d-Xylopyranose and beta-d-Xylofuranose.

Alpha-d-Xylopyranose:

    Structure: Alpha-d-Xylopyranose has a six-membered ring structure, whereas this compound has a five-membered ring.

    Properties: The different ring structures result in variations in their chemical reactivity and physical properties.

Beta-d-Xylofuranose:

    Configuration: Beta-d-Xylofuranose differs from this compound in the configuration at the anomeric carbon. This difference affects their interaction with enzymes and other molecules.

Uniqueness of this compound:

    Structural Role: this compound plays a unique role in the structure of plant cell walls, particularly in hemicellulose.

    Metabolic Pathways: Its involvement in specific metabolic pathways, such as the pentose phosphate pathway, highlights its importance in biological systems.

Similar Compounds

  • Alpha-d-Xylopyranose
  • Beta-d-Xylofuranose
  • Xylitol
  • Xylaric acid

Properties

IUPAC Name

(2S,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-LECHCGJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449524
Record name a-D-Xylofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14795-83-6
Record name alpha-D-Xylofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014795836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name a-D-Xylofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-D-XYLOFURANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIR2X7M356
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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